(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole
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Overview
Description
®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with a pyrrolidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The isoxazole ring is known for its presence in various biologically active molecules, making it a valuable scaffold in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole typically involves the regioselective [3 + 2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines . This reaction is often carried out under metal-free conditions using triethylamine or sodium perchlorate/triethylamine as catalysts . The starting materials for this synthesis are usually commercially available amino acids, which undergo a series of transformations to yield the desired isoxazole-containing building blocks .
Industrial Production Methods
While specific industrial production methods for ®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices to minimize waste and reduce the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of ®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another five-membered heterocycle with significant biological activities.
Imidazo[1,2-a]pyridines: Known for their versatile applications in medicinal chemistry.
N-Aryl pyrrolidines: Exhibiting a range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole stands out due to its unique combination of the isoxazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug discovery and development .
Properties
IUPAC Name |
3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMAXCRZQLWZFH-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@H]2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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